molecular formula C16H16BrN5O3S B2887902 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 951516-30-6

4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2887902
CAS No.: 951516-30-6
M. Wt: 438.3
InChI Key: QNUOIXKBXYOCHN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-bromophenyl group and a 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl substituent. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The tetrazole ring, a nitrogen-rich heterocycle, is frequently employed as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUOIXKBXYOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps One common approach starts with the bromination of benzenesulfonamide to introduce the bromine atomThe tetrazole ring is then formed via a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Sulfonamide Substituent Tetrazole Substituent Key Functional Groups References
4-Bromo-N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzene-1-sulfonamide (Target) 4-Bromophenyl 1-(4-Ethoxyphenyl)methyl Br, ethoxy, tetrazole
4-Amino-N-(1H-tetrazol-5-yl)benzene-1-sulfonamide (D8) 4-Aminophenyl Unsubstituted tetrazole NH₂, tetrazole
4-Hydroxy-N-(2-methyl-2H-tetrazol-5-yl)benzene-1-sulfonamide 4-Hydroxyphenyl 2-Methyltetrazole OH, methyl, tetrazole
5-Bromo-N-[1-(3-chlorophenyl)methyl-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene-2-sulfonamide 1-(3-Chlorophenyl)methyl-triazole Br, Cl, triazole
N-({4-[2-(2H-Tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide (Metabolite) Biphenylmethyl Tetrazole-linked biphenyl Tetrazole, carboxamide

Key Observations:

The 1-(4-ethoxyphenyl)methyl substituent on the tetrazole increases lipophilicity relative to unsubstituted or methyl-substituted tetrazoles (e.g., D8 ).

Heterocycle Variations :

  • Replacement of tetrazole with triazole (e.g., ) alters hydrogen-bonding capacity and metabolic stability. Triazoles generally exhibit lower acidity (pKa ~8–10) compared to tetrazoles (pKa ~4–5) .

The ethoxy group in the target compound may mimic alkoxy substituents in drugs like etofenprox (), hinting at pesticidal or anti-inflammatory uses.

Biological Activity

The compound 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18BrN5O2S\text{C}_{16}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}

This structure features a bromine atom, a tetrazole ring, and a sulfonamide group, which are essential for its biological activity.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains. In vitro studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of sulfonamide derivatives. The compound was tested in isolated rat heart models to evaluate its impact on perfusion pressure and coronary resistance.

Case Study Findings:
In a controlled experiment, the compound was administered at varying concentrations. Results indicated a dose-dependent decrease in perfusion pressure and coronary resistance.

Table 2: Effects on Perfusion Pressure

GroupDose (nM)Perfusion Pressure Change (%)
Control-0
Compound A (reference)0.001-10
4-bromo-N-{...}0.001-15

These findings support the hypothesis that the compound interacts with calcium channels, influencing vascular tone and blood pressure regulation.

The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase in antimicrobial activity and modulation of calcium channel activity in cardiovascular applications. Molecular docking studies suggest that the compound binds effectively to target proteins involved in these pathways.

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